
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Übersicht
Beschreibung
Difluoromethylated compounds are a class of molecules that contain a carbon atom bonded to two fluorine atoms and one hydrogen atom (CF2H). They are used in various fields of chemistry due to their unique properties .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely depending on the specific compound. These properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Inhibitory Activity on Blood Platelet Aggregation
Oxazole derivatives, specifically methyl 5-substituted oxazole-4-carboxylates, have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. Some of these compounds exhibited inhibitory activity comparable to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide being the most active compound in ex vivo tests (Ozaki et al., 1983).
Synthesis of 2-Aryl Oxazole Derivatives
Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids have been used to synthesize unknown methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives underwent further transformations for the introduction of highly basic aliphatic amines into the oxazole structure (Prokopenko et al., 2010).
Synthesis of 5-Amino-1,2,3-Triazole-4-Carboxylates
The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives has been developed using ruthenium-catalyzed cycloaddition, providing a route to peptidomimetics or biologically active compounds based on the triazole scaffold. This method overcomes the challenges posed by the Dimroth rearrangement (Ferrini et al., 2015).
Photooxygenation of Oxazoles
Oxazoles have been used as masked forms of activated carboxylic acids, readily forming triamides upon reaction with singlet oxygen. This method has been applied to the synthesis of macrolides, including recifeiolide and curvularin, demonstrating the versatility of oxazoles in synthetic chemistry (Wasserman et al., 1981).
High Yielding Synthesis of Oxazole-4-Carboxylate Derivatives
A mild and high yielding synthesis method for 2,5-disubstituted oxazole-4-carboxylates has been developed, starting from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. This method has broad applications, including the synthesis of fluorescent probes and the incorporation of oxazole derivatives into peptides, showcasing their potential in biochemistry and materials science (Ferreira et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of difluoromethylation is a rapidly evolving area of research, with new methods and applications being developed. Future directions may include the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications in fields such as pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c1-2-3(6(10)11)4(5(7)8)12-9-2/h5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTOBRVCMIZRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



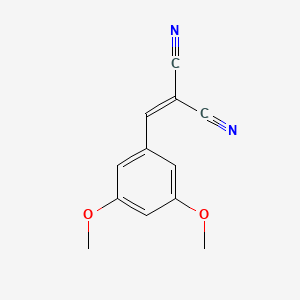


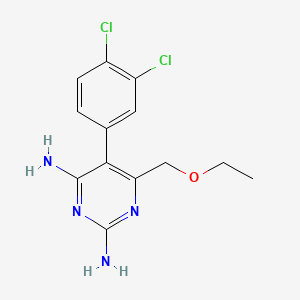
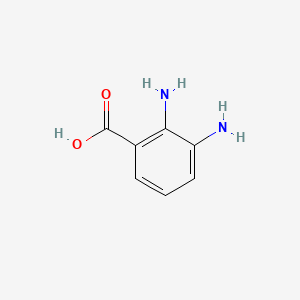
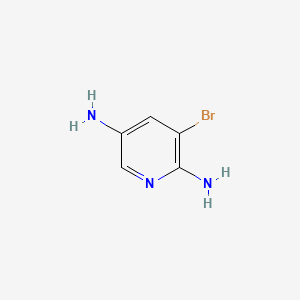
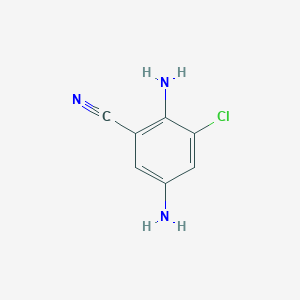

![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)
![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)
![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)
![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)
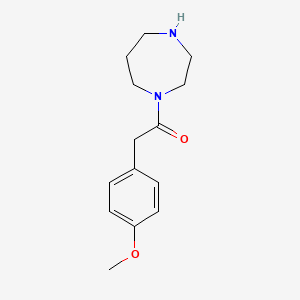
![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)